molecular formula C10H9NO2 B12343605 3-methoxy-8aH-isoquinolin-1-one

3-methoxy-8aH-isoquinolin-1-one

Cat. No.: B12343605
M. Wt: 175.18 g/mol
InChI Key: RXRMKAXPTQVBLJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-8aH-isoquinolin-1-one typically involves the cyclization of benzamide derivatives with alkynes or C2 synthons through intermolecular annulation protocols. These reactions are often catalyzed by transition metals such as palladium, copper, or rhodium . For instance, the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes can efficiently produce isoquinolones .

Industrial Production Methods: Industrial production of isoquinolones, including this compound, often employs metal-catalyzed processes due to their efficiency and scalability. Methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, are commonly used .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the methoxy group at the 3-position significantly influences its chemical reactivity and interaction with biological targets .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-methoxy-8aH-isoquinolin-1-one

InChI

InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)10(12)11-9/h2-6,8H,1H3

InChI Key

RXRMKAXPTQVBLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)C2C=CC=CC2=C1

Origin of Product

United States

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